

physical and chemical properties of 2-Amino-5-phenyl-thiophene-3-carboxylic acid

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Compound of Interest

Compound Name: 2-Amino-5-phenyl-thiophene-3-carboxylic acid

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An In-depth Technical Guide to 2-Amino-5-phenyl-thiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-5-phenyl-thiophene-3-carboxylic acid** (CAS No. 14770-84-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its synthesis, reactivity, and spectral characteristics, and explores its role as a potential therapeutic agent.

Core Physical and Chemical Properties

2-Amino-5-phenyl-thiophene-3-carboxylic acid is a polysubstituted thiophene derivative with the molecular formula $C_{11}H_9NO_2S$ and a molecular weight of 219.26 g/mol ^[1]. The structure incorporates a central thiophene ring, substituted with an amino group at the 2-position, a carboxylic acid at the 3-position, and a phenyl group at the 5-position. This arrangement of functional groups imparts a unique combination of acidic and basic properties, as well as a scaffold that is amenable to a variety of chemical modifications.

Property	Value	Source
CAS Number	14770-84-4	[1][2]
Molecular Formula	C ₁₁ H ₉ NO ₂ S	[1]
Molecular Weight	219.26 g/mol	[1]
Melting Point	Data not available for the carboxylic acid. The corresponding methyl ester has a melting point of 195 °C.	[3]
pKa	Estimated to be in the range of 4-5 for the carboxylic acid group.	
Solubility	Data not readily available. Expected to be soluble in polar organic solvents.	

Synthesis of 2-Amino-5-phenyl-thiophene-3-carboxylic acid

The primary synthetic route to 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component reaction that is highly efficient for creating substituted thiophene rings.[4][5][6] This reaction typically involves the condensation of a ketone or aldehyde with an α -cyanoester and elemental sulfur in the presence of a base.

For the synthesis of **2-Amino-5-phenyl-thiophene-3-carboxylic acid**, a likely precursor would be its corresponding ester, synthesized via a Gewald reaction using a phenyl-substituted ketone, an α -cyanoacetate, and sulfur. The subsequent hydrolysis of the ester would yield the final carboxylic acid.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative (General Procedure)

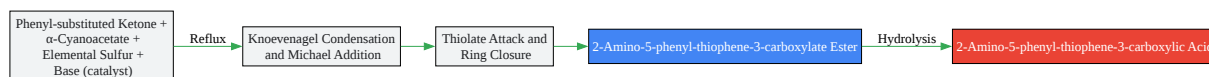
This protocol describes a general method for the synthesis of 2-aminothiophene derivatives, which can be adapted for the synthesis of the title compound's ester precursor.

Materials:

- A phenyl-substituted ketone (e.g., acetophenone)
- An α -cyanoacetate (e.g., ethyl cyanoacetate)
- Elemental sulfur
- A basic catalyst (e.g., morpholine or diethylamine)
- Anhydrous ethanol

Procedure:

- To a round-bottom flask, add equimolar amounts of the phenyl-substituted ketone, the α -cyanoacetate, and elemental sulfur in anhydrous ethanol.
- Add a catalytic amount of the base to the mixture.
- The reaction mixture is then stirred and heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-aminothiophene ester.
- Subsequent hydrolysis of the ester, typically under basic conditions followed by acidification, will yield the desired **2-Amino-5-phenyl-thiophene-3-carboxylic acid**.



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Gewald reaction workflow for the synthesis of the target compound.

Chemical Reactivity

The chemical reactivity of **2-Amino-5-phenyl-thiophene-3-carboxylic acid** is dictated by its three main functional groups: the amino group, the carboxylic acid group, and the thiophene ring.

- Amino Group:** The amino group at the 2-position is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. It also acts as an activating group, increasing the electron density of the thiophene ring and making it more susceptible to electrophilic substitution.
- Carboxylic Acid Group:** The carboxylic acid group is acidic and can be deprotonated to form a carboxylate salt. It can also undergo esterification, reduction to an alcohol, or conversion to an acid chloride.
- Thiophene Ring:** The thiophene ring is an aromatic system. The presence of the electron-donating amino group at the 2-position activates the ring, particularly at the 5-position, for electrophilic aromatic substitution reactions. However, since the 5-position is already substituted with a phenyl group, further substitution would likely occur at the 4-position.

Spectral Properties

While specific spectra for **2-Amino-5-phenyl-thiophene-3-carboxylic acid** are not readily available in public databases, the expected spectral characteristics can be inferred from the known properties of its functional groups and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

Functional Group	Expected Wavenumber (cm ⁻¹)	Characteristic
O-H (Carboxylic Acid)	3300 - 2500	Strong, very broad
N-H (Amino)	3500 - 3300	Two sharp bands (primary amine)
C=O (Carboxylic Acid)	1710 - 1680	Strong, sharp
C=C (Aromatic)	1600 - 1450	Medium to weak
C-S (Thiophene)	800 - 600	Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

- Aromatic Protons (Phenyl): A multiplet in the range of 7.0-8.0 ppm.
- Thiophene Proton: A singlet for the proton at the 4-position of the thiophene ring, likely appearing between 6.5 and 7.5 ppm.
- Amino Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
- Carboxylic Acid Proton: A very broad singlet, typically downfield between 10 and 13 ppm.

¹³C NMR:

- Carbonyl Carbon: In the range of 165-175 ppm.
- Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm) for the thiophene and phenyl rings. The carbon attached to the sulfur (C5) and the carbon attached to the amino group (C2) would be significantly shifted.

Mass Spectrometry

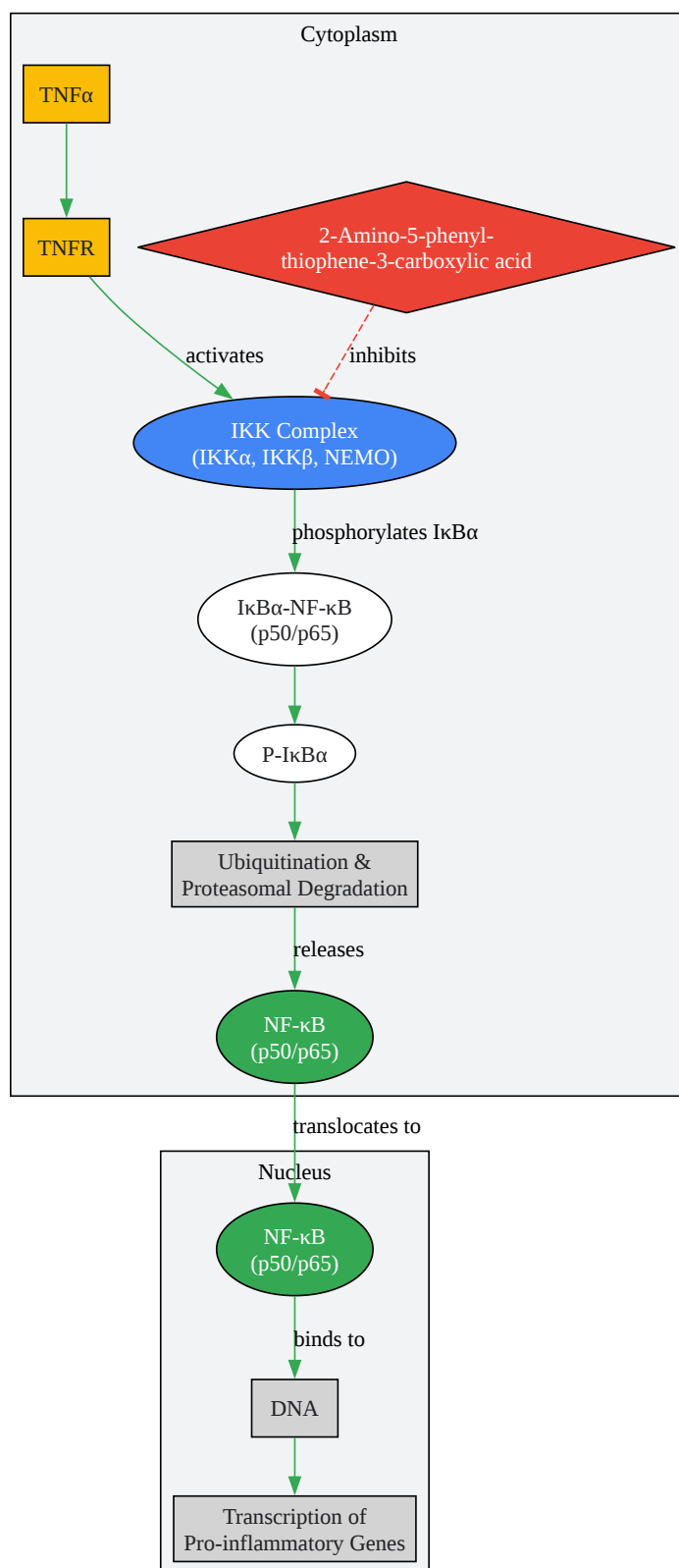
The mass spectrum would be expected to show a molecular ion peak (M^+) at $m/z = 219$. Key fragmentation patterns would likely involve the loss of the carboxylic acid group ($-\text{COOH}$, 45 Da) and potentially fragmentation of the thiophene ring.[5]

Biological Activity and Signaling Pathway

2-Amino-5-phenyl-thiophene-3-carboxylic acid has been identified as an inhibitor of I κ B kinase β (IKK β).[7] IKK β is a key enzyme in the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9][10] This pathway plays a crucial role in regulating the immune and inflammatory responses, cell proliferation, and apoptosis.

In the canonical NF- κ B pathway, pro-inflammatory stimuli such as TNF α or IL-1 lead to the activation of the IKK complex, which includes IKK β . [8] Activated IKK β then phosphorylates the inhibitory protein I κ B α , targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of I κ B α releases the NF- κ B dimer (typically p50/p65), which can then translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[9][11]

By inhibiting IKK β , **2-Amino-5-phenyl-thiophene-3-carboxylic acid** can block the phosphorylation and subsequent degradation of I κ B α . This leads to the sequestration of NF- κ B in the cytoplasm, preventing the transcription of pro-inflammatory genes. This mechanism of action makes it a compound of interest for the development of anti-inflammatory and potentially anti-cancer drugs.



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Inhibition of the NF-κB signaling pathway by the target compound.

Conclusion

2-Amino-5-phenyl-thiophene-3-carboxylic acid represents a versatile scaffold in medicinal chemistry. Its synthesis via the established Gewald reaction allows for the potential generation of a diverse library of derivatives. The presence of multiple reactive functional groups provides ample opportunities for further chemical modification. Its demonstrated activity as an IKK β inhibitor highlights its potential as a lead compound for the development of novel therapeutics targeting inflammatory diseases and other conditions where the NF- κ B pathway is dysregulated. Further research is warranted to fully elucidate its pharmacological profile and optimize its therapeutic potential.

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